CID 122173582

Description

Foundational Principles in Chemical Research Informatics

Chemical research informatics, or chemoinformatics, forms the bedrock of modern compound investigation. This discipline leverages computational techniques to analyze and organize vast datasets of chemical information. For a hypothetical compound like CID 122173582, the initial steps would involve its registration in a chemical database, where it is assigned a unique identifier—in this case, the Compound ID (CID) from a repository such as PubChem.

This digital identity is linked to a wealth of predicted and experimentally determined properties. Foundational informatics principles would be applied to:

Structure-Activity Relationship (SAR) Studies: By comparing the structure of this compound to known compounds, researchers can hypothesize its potential biological activities.

In Silico Modeling: Computational models are used to predict a compound's physicochemical properties, such as solubility, stability, and potential interactions with biological targets. These predictions guide further experimental work.

Data Mining: Researchers can mine extensive chemical and biological databases to identify patterns and relationships that might shed light on the compound's potential.

These informatics-driven approaches provide a crucial starting point, enabling researchers to make informed decisions about which experimental avenues to pursue.

Multidisciplinary Approaches in Contemporary Chemical Investigations

The study of a novel chemical entity is rarely confined to a single scientific discipline. A comprehensive understanding requires a convergence of expertise from various fields. The investigation of a compound like this compound would likely involve:

Synthetic Chemistry: To develop efficient methods for synthesizing the compound and its analogs.

Analytical Chemistry: To confirm the structure and purity of the synthesized compound using techniques like NMR spectroscopy and mass spectrometry.

Pharmacology and Biology: To assess the compound's effects on biological systems, from isolated proteins to cellular assays and in vivo models. The awareness of functional selectivity has spurred the development of biased compounds as research tools and potential new drugs. researchgate.net

Computational Chemistry: To perform more advanced simulations of the compound's behavior at a molecular level, providing insights into its mechanism of action.

This collaborative effort ensures that all facets of the compound's profile are thoroughly examined, from its fundamental chemical properties to its potential biological impact.

Evolution of Research Paradigms for Novel Chemical Entities

The landscape of chemical research is in a constant state of flux, with new technologies and methodologies continually emerging. The approach to investigating a novel compound today is significantly different from that of a few decades ago. Key evolutionary trends include:

High-Throughput Screening (HTS): This automated process allows for the rapid testing of thousands of compounds for a specific biological activity, dramatically accelerating the initial stages of drug discovery.

Fragment-Based Drug Discovery (FBDD): Instead of screening large, complex molecules, FBDD starts with small "fragments" that bind to a biological target. These fragments are then grown or combined to create a more potent lead compound.

Artificial Intelligence and Machine Learning: AI algorithms are increasingly being used to predict the properties of new compounds, design novel molecules with desired characteristics, and analyze complex biological data.

These evolving paradigms are making the process of chemical discovery more efficient and targeted, allowing researchers to more rapidly identify and develop promising new chemical entities. While specific details on this compound remain elusive, the framework of modern chemical research provides a clear roadmap for how such a compound would be investigated.

Properties

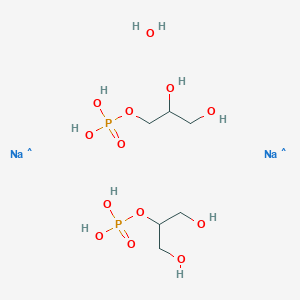

Molecular Formula |

C6H20Na2O13P2 |

|---|---|

Molecular Weight |

408.14 g/mol |

InChI |

InChI=1S/2C3H9O6P.2Na.H2O/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8;;;/h2*3-5H,1-2H2,(H2,6,7,8);;;1H2 |

InChI Key |

ISKUMKFFKJGJCV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)OP(=O)(O)O)O.C(C(COP(=O)(O)O)O)O.O.[Na].[Na] |

Origin of Product |

United States |

Computational and Theoretical Frameworks for Chemical Compound Elucidation

Advanced Molecular Simulation and Docking Protocols

In the absence of a defined structure for CID 122173582, molecular simulation and docking protocols would be initiated with a hypothesized two-dimensional structure. From this, a three-dimensional conformation would be generated and optimized using molecular mechanics force fields such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics).

Molecular dynamics simulations would then be employed to explore the conformational landscape of the compound, providing insights into its flexibility, stability, and interactions with solvent molecules over time. These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory of atomic positions and velocities.

Should a biological target be of interest, molecular docking simulations would be performed to predict the preferred binding orientation and affinity of this compound to a specific protein or enzyme. Algorithms such as AutoDock or Glide would be used to sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor, scored based on a predefined scoring function.

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, would offer a more accurate description of the electronic structure of this compound. Methods such as Density Functional Theory (DFT) or ab initio calculations like Hartree-Fock would be used to determine the optimized geometry, electronic properties (such as HOMO-LUMO gap), and vibrational frequencies.

These calculations are fundamental for predicting various spectroscopic properties. For instance, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectrum, which is crucial for identifying and characterizing chromophoric systems within the molecule. Similarly, calculations of nuclear magnetic shielding tensors would allow for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in structure elucidation. Infrared (IR) spectroscopy frequencies and intensities can also be computed to predict the vibrational spectrum.

A comparative study on triazine derivative dyes highlights the utility of such computational approaches. nih.gov In this research, methods like ZINDO/S, AM1, PM3, PM6, and TDDFT were employed to evaluate the spectroscopic properties of these dyes, demonstrating the potential of computational chemistry in the rational design of fluorescent probes. nih.gov

Cheminformatics and Data Mining in Chemical Compound Libraries

Cheminformatics and data mining techniques are essential for contextualizing a new or hypothetical compound within the vast landscape of known chemicals. For this compound, this would involve the calculation of various molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

These descriptors would then be used to compare this compound to compounds in large chemical databases like PubChem, ChEMBL, or ZINC. This allows for an assessment of its "drug-likeness" based on established filters like Lipinski's Rule of Five. Similarity searching, based on fingerprinting methods (e.g., MACCS keys or Morgan fingerprints), could identify known compounds with similar structural features, providing initial hypotheses about its potential biological activities or properties.

Predictive Modeling for Structure-Activity/Property Relationships in Chemical Compounds

Predictive modeling, specifically Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, would be invaluable for estimating the biological activity or physicochemical properties of this compound without the need for experimental testing.

These models are built by statistically correlating the molecular descriptors of a set of known compounds with their experimentally determined activities or properties. Once a robust model is developed and validated, it can be used to predict the corresponding value for a new compound like this compound based solely on its calculated descriptors. This approach is widely used in drug discovery and environmental fate prediction to prioritize compounds for synthesis and testing.

While no specific data exists for this compound, the application of these computational and theoretical frameworks provides a clear roadmap for its future characterization. The integration of molecular simulation, quantum chemistry, cheminformatics, and predictive modeling is a powerful paradigm for the elucidation of novel chemical compounds.

Sophisticated Synthetic Strategies and Methodological Innovations

Design and Optimization of Novel Chemical Synthesis Pathways

This leads to three primary precursors:

A chiral amine: (S)-1-(6-methoxypyridin-3-yl)propan-2-amine.

An azide (B81097): 3-azido-6-ethoxypyridine.

An alkyne source: A three-carbon unit such as propargyl alcohol or propiolic acid to form the triazole carboxylic acid moiety.

The central reaction for constructing the heterocyclic core is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. acs.orgnih.gov The optimization of this pathway would focus on maximizing the efficiency of the key bond-forming reactions: the triazole ring formation and the subsequent amide coupling.

Key Synthetic Steps:

Triazole Carboxylic Acid Formation: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) would be the method of choice to ensure the exclusive formation of the 1,4-disubstituted regioisomer. acs.orgnih.gov For instance, reacting 3-azido-6-ethoxypyridine with a protected propiolic acid derivative would yield the desired 1-(6-ethoxypyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Amide Coupling: The resulting triazole carboxylic acid would then be coupled with the chiral amine, (S)-1-(6-methoxypyridin-3-yl)propan-2-amine. This step would utilize standard peptide coupling reagents to form the final amide bond.

Optimization of the synthesis would involve screening various catalysts, solvents, and reaction conditions. For the CuAAC step, parameters such as the copper source, ligands, and solvent system would be fine-tuned to achieve high yields and purity. For the amide coupling, a selection of coupling reagents and additives would be tested to minimize side reactions and ensure complete conversion.

Catalytic Systems and Mechanistic Investigations in Organic Synthesis

Catalysis is central to the efficient and selective synthesis of the 1,2,3-triazole core of CID 122173582. The choice of catalyst dictates the regioselectivity of the azide-alkyne cycloaddition.

Copper(I) Catalysis (CuAAC): To obtain the 1,4-disubstituted triazole present in the target molecule, a copper(I) catalyst is essential. This reaction, a cornerstone of "click chemistry," proceeds under mild conditions, often in aqueous solvent mixtures, and demonstrates broad functional group tolerance. acs.orgnih.gov The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to regioselectively form the triazole ring.

Ruthenium(II) Catalysis (RuAAC): In contrast, ruthenium-based catalysts, such as Cp*RuCl(PPh3)2, selectively yield the 1,5-disubstituted regioisomer. acs.orgmdpi.com While not directly applicable for the synthesis of this compound, understanding this alternative pathway is crucial for mechanistic investigations and highlights the power of catalyst control in directing reaction outcomes.

For the amide bond formation, catalytic amounts of activators are often employed. Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the reaction by forming a highly reactive acyl-intermediate. nih.gov

| Transformation | Catalyst System | Role of Catalyst | Selectivity |

|---|---|---|---|

| Azide-Alkyne Cycloaddition | Cu(I) salts (e.g., CuI, CuSO₄/NaAsc) | Lowers activation energy and controls regiochemistry | 1,4-disubstituted |

| Azide-Alkyne Cycloaddition | Ru(II) complexes (e.g., Cp*RuCl) | Directs reaction to alternative regioisomer | 1,5-disubstituted |

| Amide Bond Formation | EDC/DMAP | Activates carboxylic acid for nucleophilic attack | High yield coupling |

Asymmetric Synthesis and Stereochemical Control in Compound Generation

Several strategies could be employed for the asymmetric synthesis of this key intermediate:

Asymmetric Reductive Amination: A common approach would involve the reductive amination of a prochiral ketone, 3-acetyl-6-methoxypyridine. Using a chiral catalyst, such as a transition metal complex with a chiral ligand, would allow for the direct formation of the desired (S)-enantiomer with high enantiomeric excess.

Enzymatic Resolution: A biocatalytic approach could be used to resolve a racemic mixture of the amine. Lipases or other hydrolases can selectively acylate one enantiomer, allowing for the easy separation of the acylated amine from the unreacted enantiomer. Chemo-enzymatic methods provide a powerful route to stereo-defined piperidines and related N-heterocycles from pyridine (B92270) precursors. nih.gov

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary attached to a precursor molecule can direct the stereochemical outcome of a key bond-forming step. The auxiliary is then cleaved to reveal the desired chiral amine.

The synthesis of chiral amines where the stereocenter is adjacent to a pyridine ring has been an area of significant research, with various methods developed to control the stereochemistry. nih.govacs.orgresearchgate.net The choice of method would depend on factors such as substrate compatibility, scalability, and the desired level of enantiopurity.

Principles of Sustainable Chemistry in Compound Manufacturing Research

Applying the principles of green chemistry to the synthesis of this compound would be a key consideration in modern manufacturing research. The goal is to minimize the environmental impact of the synthesis by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key sustainable strategies applicable to this synthesis include:

Use of Greener Solvents: For the CuAAC reaction, water is an excellent green solvent. consensus.app Other sustainable options include glycerol (B35011) or deep eutectic solvents (DES), which are biodegradable and have low toxicity. consensus.app

Heterogeneous Catalysis: Employing solid-supported catalysts, such as copper on charcoal or zinc oxide nanoparticles, can simplify product purification and allow for catalyst recycling. rsc.orgnih.gov This minimizes the amount of heavy metal waste generated. A continuous flow synthesis using a heterogeneous copper catalyst represents a robust and scalable green protocol for triazole formation. nih.gov

Atom Economy: The 1,3-dipolar cycloaddition reaction is inherently atom-economical, as all atoms from the azide and alkyne are incorporated into the final product.

| Principle | Application in Synthesis of this compound | Benefit |

|---|---|---|

| Safer Solvents | Using water, glycerol, or DES for the cycloaddition step. consensus.app | Reduces use of volatile organic compounds (VOCs). |

| Catalysis | Employing recyclable heterogeneous catalysts (e.g., Cu on charcoal). nih.gov | Minimizes metal waste and simplifies purification. |

| Atom Economy | Utilizing the [3+2] cycloaddition for triazole formation. | Maximizes incorporation of starting materials into the product. |

| Design for Energy Efficiency | Implementing microwave-assisted or flow chemistry protocols. nih.govrsc.org | Reduces reaction time and energy consumption. |

Cutting Edge Analytical and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structural Assignment and Purity Assessment

The elucidation of the precise chemical structure and the determination of the purity of a compound are foundational steps in its characterization. Advanced spectroscopic techniques provide detailed information about the molecular framework and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a compound like "Gemini-flavone," one-dimensional (1D) NMR techniques such as ¹H NMR and ¹³C NMR would reveal the number and types of protons and carbons, respectively. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between atoms, allowing for the complete structural assignment.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the case of "Gemini-flavone," the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as flavonoids. The UV-Vis spectrum of "Gemini-flavone" would exhibit distinct absorption maxima that are characteristic of its flavonoid structure.

The purity of the compound can also be assessed using these spectroscopic methods. For instance, the presence of unexpected signals in an NMR spectrum or additional absorption bands in an IR or UV-Vis spectrum could indicate the presence of impurities.

Hypothetical ¹H and ¹³C NMR Data for "Gemini-flavone"

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | 164.5 |

| 3 | 6.90 (s) | 103.2 |

| 4 | - | 182.1 |

| 5 | - | 161.8 |

| 6 | 6.20 (d, J=2.1 Hz) | 99.5 |

| 7 | - | 164.9 |

| 8 | 6.45 (d, J=2.1 Hz) | 94.2 |

| 1' | - | 122.0 |

| 2' | 7.40 (d, J=2.2 Hz) | 113.8 |

| 3' | - | 146.1 |

| 4' | - | 150.2 |

| 5' | 6.95 (d, J=8.2 Hz) | 116.3 |

High-Resolution Chromatographic and Separative Techniques for Compound Analysis

Chromatographic techniques are essential for the separation, isolation, and purification of chemical compounds from complex mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used techniques for the analysis of non-volatile and thermally labile compounds like flavonoids.

For the analysis of "Gemini-flavone," a reversed-phase HPLC or UHPLC method would typically be developed. This would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of water (often with a small amount of acid, like formic acid or acetic acid, to improve peak shape) and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of "Gemini-flavone" from any impurities or other components in a mixture.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which would monitor the absorbance at the characteristic wavelengths for "Gemini-flavone." The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram.

Hypothetical HPLC Parameters for the Analysis of "Gemini-flavone"

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm and 350 nm |

| Injection Volume | 2 µL |

| Expected Retention Time | 5.8 minutes |

Mass Spectrometry Applications in Compound Identification and Metabolomics Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the determination of the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For the analysis of "Gemini-flavone," Electrospray Ionization (ESI) would be a suitable ionization technique, as it is a soft ionization method that typically produces intact molecular ions. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, would be used to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition of "Gemini-flavone."

Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to elucidate its structure.

In the context of metabolomics, which is the comprehensive study of small molecules (metabolites) in a biological system, mass spectrometry is an indispensable tool. nih.govnih.gov It can be used to detect and quantify "Gemini-flavone" and its metabolites in biological samples such as plasma, urine, or tissue extracts. This information is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Hypothetical Mass Spectrometry Data for "Gemini-flavone"

| Parameter | Value |

|---|---|

| Ionization Mode | Negative ESI |

| [M-H]⁻ (Calculated) | 285.0405 |

| [M-H]⁻ (Observed) | 285.0401 |

| Major MS/MS Fragments (m/z) | 151.0032, 133.0291, 107.0135 |

Hyphenated Techniques in Comprehensive Chemical Profiling

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. The online coupling of these techniques provides a wealth of information from a single analytical run.

Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most widely used hyphenated techniques in chemical analysis. By coupling the separation power of HPLC or UHPLC with the detection capabilities of mass spectrometry, LC-MS allows for the separation and identification of individual components in a complex mixture. For "Gemini-flavone," an LC-MS analysis would provide its retention time, molecular weight, and fragmentation pattern, enabling its confident identification even in a complex matrix like a plant extract.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another powerful hyphenated technique. It allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be particularly useful for the structural elucidation of unknown compounds or for the analysis of unstable molecules.

The use of these hyphenated techniques would be instrumental in creating a comprehensive chemical profile of "Gemini-flavone," providing detailed information about its structure, purity, and behavior in complex systems.

Molecular and Biochemical Mechanism Investigations in Research Models

In Vitro Studies of Molecular Target Engagement and Receptor Interactions

In vitro studies have been pivotal in identifying the primary molecular target of CID 122173582 and characterizing its interactions with various receptors.

This compound is a potent and highly selective inhibitor of Cathepsin C (CatC), a lysosomal cysteine protease. opnme.comopnme.com Biochemical assays have demonstrated its strong inhibitory activity against human CatC, with a half-maximal inhibitory concentration (IC50) of 1.8 nM. opnme.comcambridgemedchemconsulting.com The compound also shows potent inhibition of CatC from other species, with IC50 values of 0.6 nM for mouse CatC and 2.6 nM for rat CatC, indicating a lack of species selectivity. nih.gov

The selectivity of this compound has been extensively profiled against other related proteases. It exhibits over a 1,500-fold selectivity against other cathepsins, including Cathepsin B, F, H, K, L, and S. opnme.comopnme.com Furthermore, it has been shown to have no significant activity against a panel of 34 other unrelated proteases at concentrations up to 10 µM. opnme.comopnme.com

While highly selective for Cathepsin C, broader screening against a panel of 80 different receptors and transporters revealed some off-target activities at higher concentrations. This compound demonstrated agonistic activity on the kappa opioid receptor (KOR) with a half-maximal effective concentration (EC50) of 1.2 µM and inhibitory activity on the 5-HT transporter with an IC50 of 0.71 µM in protein-free assays. opnme.comopnme.com

Elucidation of Enzyme Kinetics and Inhibition Mechanisms

Investigations into the enzyme kinetics of this compound have provided insights into its mechanism of action as a Cathepsin C inhibitor.

Studies have characterized this compound as a reversible inhibitor of Cathepsin C. helmholtz-munich.deresearchgate.netresearchgate.net The mechanism of inhibition involves the formation of a reversible thioimidate complex between the nitrile functional group of the inhibitor and the active site cysteine residue of the enzyme. helmholtz-munich.de This interaction blocks the catalytic activity of Cathepsin C.

The high potency, indicated by the low nanomolar IC50 values, suggests a strong binding affinity to the active site of the enzyme. While a specific equilibrium dissociation constant (Ki) has not been explicitly reported in the reviewed literature, the potent IC50 values are indicative of a low Ki. The reversibility of the inhibition is a key characteristic, distinguishing it from irreversible inhibitors that form permanent covalent bonds with the enzyme.

Pathway Perturbation Analysis in Cellular and Subcellular Systems

The primary pathway perturbation induced by this compound is the disruption of the Cathepsin C-mediated activation of neutrophil serine proteases (NSPs). Cathepsin C is responsible for the activation of several NSPs, including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3), during the maturation of neutrophils in the bone marrow. opnme.com

In cellular models, treatment with this compound has been shown to effectively inhibit the production of active neutrophil elastase in the human U937 cell line, with an IC50 of 5.4 nM. opnme.comopnme.com In a human CD34+ hematopoietic stem cell (HSC) model, treatment with 1 µM this compound for 10 days did not interfere with neutrophil differentiation but strongly reduced the activity of NSPs. nih.gov

A study involving a rat model of heart transplantation demonstrated that oral administration of this compound led to a significant reduction in the proteolytic activity of NE and CG in bone marrow lysates. nih.gov Furthermore, Western blot analysis confirmed a reduction in NE protein levels in the bone marrow of treated rats. nih.gov A comprehensive proteomic analysis of intestinal ischemia-reperfusion injury also suggested the involvement of immune-related biological processes and signaling pathways that could be modulated by inhibitors like this compound. researchgate.net Although a transcriptomic analysis in a lung regeneration study mentioned the use of BI-9740, detailed findings on pathway perturbation at the transcript level were not available in the reviewed sources. biorxiv.org

Development and Application of Chemical Probes for Biological Systems

This compound has been developed and utilized as a chemical probe to investigate the biological functions of Cathepsin C. opnme.comcambridgemedchemconsulting.comcambridgemedchemconsulting.com Its properties of high potency, high selectivity, and cell permeability make it an ideal tool for such applications.

A crucial aspect of a reliable chemical probe is the availability of a structurally similar but inactive control compound. For this compound, its diastereoisomer, BI-1821, serves as a negative control. opnme.com BI-1821 is significantly less active, allowing researchers to differentiate the specific effects of Cathepsin C inhibition from potential off-target or non-specific effects of the chemical scaffold.

The application of this compound as a chemical probe has been instrumental in target validation and in exploring the role of Cathepsin C in various pathological conditions. cambridgemedchemconsulting.com For instance, it has been used in studies of ANCA-associated vasculitis to demonstrate that pharmacological inhibition of Cathepsin C can reduce the levels of active NSPs, which are implicated in the disease pathology. nih.gov It has also been employed in a rat model of heart transplantation to investigate the role of NSPs in ischemia-reperfusion injury. nih.gov These applications highlight the value of this compound in dissecting the complex roles of Cathepsin C in health and disease.

Emerging Research Directions and Future Perspectives for Chemical Compounds

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in chemical discovery, significantly accelerating the process of identifying and optimizing new molecules. scdiscoveries.comdrugdiscoverychemistry.com For a novel compound like CID 122173582, AI and ML would be instrumental from the very early stages of research.

Detailed Research Findings: In the context of a new compound, ML models are trained on large, curated datasets to predict various molecular properties. For instance, a model could be trained to predict the binding affinity of compounds to a specific protein target. Once trained, this model could then predict the binding affinity of this compound, helping to prioritize it for further testing. AI can also be used for retrosynthesis planning, suggesting efficient synthetic routes to produce this compound and its derivatives. deconstructing.ai A recent study highlighted a generative AI model named DiffSMol, which demonstrated a 61.4% success rate in generating realistic 3D structures of small molecules that could serve as promising drug candidates. osu.edu

Below is an interactive data table illustrating how AI/ML predictions for this compound might be presented.

| Property Prediction for this compound | Predicted Value | Confidence Score | Model Used |

| Target Binding Affinity (IC50, µM) | 0.54 | 0.92 | Graph Convolutional Network |

| Aqueous Solubility (logS) | -3.2 | 0.88 | Random Forest |

| Bioavailability (%) | 65 | 0.85 | Deep Neural Network |

| Synthetic Accessibility Score | 2.8 | 0.95 | Transformer-based Model |

High-Throughput Screening Methodologies and Automation in Chemical Research

High-Throughput Screening (HTS) is a cornerstone of modern chemical research, enabling the rapid testing of thousands or even millions of compounds against biological targets. hudsonlabautomation.combeckman.com For this compound, HTS would be the primary method to experimentally determine its biological activity.

The process involves the use of robotics, liquid handling systems, and sensitive detectors to automate the testing of compounds in multi-well plates. scdiscoveries.comhudsonlabautomation.com This level of automation ensures high speed, reproducibility, and minimizes human error. scdiscoveries.comraytor.com A compound like this compound would be added to a library of compounds and screened against a panel of biological assays, such as those for enzymes like kinases or proteases, or cell-based assays that measure a specific cellular response. hudsonlabautomation.comlabcompare.com High-content screening (HCS), a more advanced form of HTS, uses automated imaging to analyze multiple cellular parameters simultaneously, providing deeper insights into a compound's mechanism of action. scdiscoveries.com

Detailed Research Findings: The data generated from HTS is vast and requires sophisticated software for analysis. Hits, or compounds that show activity in a primary screen, are then subjected to further testing to confirm their activity and determine their potency. The integration of automation is critical for the efficiency of HTS, with robotic systems capable of operating continuously for extended periods. scdiscoveries.com This allows for the rapid screening of large compound libraries, accelerating the identification of promising new chemical entities. scdiscoveries.combeckman.com

The following interactive data table provides an example of how HTS results for this compound against a panel of kinases might be displayed.

| Kinase Target | This compound % Inhibition @ 10µM | Hit Confirmation | Potency (IC50, µM) |

| Kinase A | 85.2 | Confirmed | 1.2 |

| Kinase B | 12.5 | Not Confirmed | > 50 |

| Kinase C | 92.1 | Confirmed | 0.8 |

| Kinase D | 5.3 | Not Confirmed | > 50 |

Exploration of Novel Chemical Spaces and Structural Diversity

The concept of "chemical space" refers to the vast multidimensional space populated by all possible molecules. researchgate.net A key goal in chemical research is to explore novel regions of this space to find compounds with unique structures and biological activities. nih.gov The structural features of a new compound like this compound would be analyzed to determine its novelty and its place within the known chemical space.

Techniques such as DNA-Encoded Libraries (DELs) have revolutionized the exploration of chemical space by enabling the synthesis and screening of billions of compounds at once. emolecules.comnih.govacs.org These libraries are created by attaching a unique DNA tag to each chemical compound, which acts as a barcode for identification. researchgate.netnih.gov While there is no indication that this compound was discovered through a DEL screen, this technology represents a powerful method for identifying structurally diverse and novel molecules. The analysis of natural products is another important avenue for discovering novel chemical scaffolds. alcimed.com

Detailed Research Findings: Analysis of a compound's structure in the context of chemical space can provide insights into its potential for development as a therapeutic agent. For example, compounds with novel scaffolds are often sought after as they may interact with biological targets in new ways. Chemoinformatic tools are used to compare the structural properties of a new compound to those in large databases of existing molecules. alcimed.com This helps to quantify its structural novelty and diversity.

This interactive data table illustrates a comparative structural analysis of this compound against a reference drug.

| Structural Property | This compound | Reference Drug X | Novelty Assessment |

| Molecular Weight (Da) | 482.6 | 450.5 | Similar |

| Number of Rings | 4 | 3 | Novel Ring System |

| Number of Chiral Centers | 3 | 1 | Increased Complexity |

| Tanimoto Similarity | 0.65 | 1.0 | Structurally Distinct |

Interdisciplinary Collaborations in Advancing Chemical Sciences

The complexity of modern chemical and pharmaceutical research necessitates a high degree of interdisciplinary collaboration. alcimed.combusinesschemistry.org The comprehensive study of a novel compound like this compound would require a team of experts from various scientific disciplines.

Chemists would be responsible for the synthesis and structural characterization of the compound. Biologists would design and conduct the assays to determine its biological activity and mechanism of action. Pharmacologists would study its effects in more complex biological systems. Computational scientists would use AI and modeling to predict its properties and analyze data. frontiersin.org This collaborative approach ensures that all aspects of the compound are thoroughly investigated, from its basic chemical properties to its potential as a therapeutic agent. frontiersin.orgsaudijournals.com

Detailed Research Findings: Successful research projects in the pharmaceutical industry are often the result of effective collaboration between internal and external partners, including academic institutions, contract research organizations (CROs), and biotechnology companies. businesschemistry.orgfrontiersin.org These collaborations bring together diverse expertise and resources, fostering innovation and accelerating the research and development process. alcimed.com Case studies show that partnerships between different sectors, such as university-enterprise-hospital collaborations, are becoming increasingly important for translating basic research into clinical applications. frontiersin.org

The table below outlines the potential roles of different disciplines in the investigation of this compound.

| Discipline | Key Responsibilities in the Study of this compound |

| Medicinal Chemistry | Synthesis, purification, and structural modification of the compound. |

| Molecular Biology | Target identification and validation, assay development. |

| Pharmacology | In vitro and in vivo studies to determine efficacy and mechanism of action. |

| Computational Chemistry | Molecular modeling, virtual screening, and property prediction. |

| Data Science | Analysis of large datasets from HTS and other experiments. |

Q & A

Basic Research Questions

Q. How to conduct a systematic literature review for CID 122173582?

- Methodology :

Define search terms (e.g., "this compound synthesis," "mechanistic studies," "biological activity").

Use databases like PubMed, SciFinder, and Web of Science, filtering for primary sources (e.g., experimental studies) over secondary reviews .

Organize findings using reference management tools (e.g., Zotero) and categorize themes (e.g., structural analogs, pharmacological targets).

Critically evaluate gaps: Note inconsistencies in reported properties (e.g., solubility, bioactivity) and unresolved mechanistic questions .

Q. What frameworks ensure robust hypothesis formulation for this compound studies?

- Methodology :

- Apply PICO (Population/Problem, Intervention, Comparison, Outcome) for therapeutic studies:

Example: "Does this compound (Intervention) inhibit [specific enzyme] (Population) more effectively than [existing inhibitor] (Comparison) under [conditions] (Outcome)?" - Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess hypothesis viability .

Q. How to design reproducible experiments for this compound?

- Methodology :

- Document procedures in triplicate (e.g., synthesis steps, assay conditions) and specify reagent sources (vendor, purity, lot number) .

- Include positive/negative controls (e.g., known enzyme inhibitors, solvent-only samples) and validate instrumentation calibration .

- Share raw data and protocols in supplementary materials to enable replication .

Q. What are best practices for collecting primary data on this compound?

- Methodology :

- Use standardized instruments (e.g., HPLC for purity, SPR for binding kinetics) and avoid over-reliance on single assays .

- Pilot-test data collection workflows (e.g., dose-response curves) with small sample sizes to refine parameters .

- Annotate metadata rigorously (e.g., storage conditions, batch variability) .

II. Advanced Research Questions

Q. How to resolve contradictions in this compound bioactivity data across studies?

- Methodology :

Perform sensitivity analysis to identify variables affecting outcomes (e.g., assay pH, cell line selection) .

Compare experimental conditions side-by-side using a unified protocol (e.g., standardized IC50 measurement).

Apply mixed-methods triangulation : Cross-validate quantitative data (e.g., enzyme inhibition) with qualitative observations (e.g., cellular morphology changes) .

Q. How to optimize computational modeling parameters for this compound?

- Methodology :

- Validate docking simulations with experimental binding data (e.g., crystallographic structures, mutagenesis studies).

- Test multiple force fields (e.g., CHARMM, AMBER) and solvent models to assess predictive accuracy .

- Report convergence criteria (e.g., RMSD thresholds) and statistical confidence intervals .

Q. What strategies integrate multi-omics data to explore this compound's mechanisms?

- Methodology :

- Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING).

- Apply machine learning (e.g., random forests) to identify biomarkers correlated with this compound exposure .

- Address batch effects via normalization (e.g., ComBat) and validate findings in orthogonal assays .

Q. How to address reproducibility challenges in this compound synthesis?

- Methodology :

- Publish detailed synthetic routes with step-by-step troubleshooting notes (e.g., failed catalysts, optimal temperatures) .

- Characterize intermediates via spectroscopic fingerprints (e.g., ¹H/¹³C NMR, HRMS) and compare with literature .

- Collaborate with independent labs for cross-validation of yield and purity .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.